AC-Ile-tyr-gly-glu-phe-NH2

Overview

Description

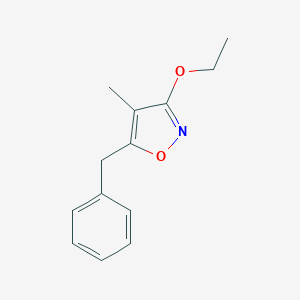

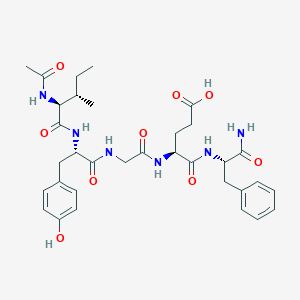

“AC-Ile-tyr-gly-glu-phe-NH2” is a peptide compound . It has a molecular weight of 668.75 . The IUPAC name for this compound is (4S,7S,13S)-13-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-7-(4-hydroxybenzyl)-4-[(1S)-1-methylpropyl]-2,5,8,11-tetraoxo-3,6,9,12-tetraazahexadecan-16-oic acid .

Molecular Structure Analysis

The molecular structure of “AC-Ile-tyr-gly-glu-phe-NH2” is complex, as it is a peptide composed of multiple amino acids. The InChI code for this compound is 1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 .

Physical And Chemical Properties Analysis

“AC-Ile-tyr-gly-glu-phe-NH2” is a white to off-white powder . It has a molecular weight of 668.75 . The storage temperature is recommended to be at or below -10°C .

Scientific Research Applications

Real-Time Detection and Identification of Amino Acids

The peptide can be used in the real-time detection and identification of amino acids, which is crucial for many biological applications . A copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, combined with a machine-learning algorithm, enables direct identification of all 20 proteinogenic amino acids .

Nanomedicine Applications

Molecules based on the Phe-Phe motif, such as “AC-Ile-tyr-gly-glu-phe-NH2”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms .

Peptide Self-Assembly

The peptide can be used in the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is crucial for the development of various nanomedicinal applications .

Post-Translational Modifications (PTMs)

The peptide can be used in real-time analyses of two representative post-translational modifications (PTMs), one unnatural amino acid, and ten synthetic peptides using exopeptidases . This includes clinically relevant peptides associated with Alzheimer’s disease and cancer neoantigens .

Peptide Sequencing

The peptide can be used in peptide sequencing. The strategy successfully distinguishes peptides with only one amino acid difference from the hydrolysate and provides the possibility to infer the peptide sequence .

Low-Molecular Weight Gelators

The peptide can be used in the development of low-molecular weight gelators . These gelators, particularly peptide-based hydrogels, have drawn great attention from scientists due to their inherent advantages in terms of properties and their high modularity .

properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPPBQMEFADOEU-QAXPSLGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Ile-tyr-gly-glu-phe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ac-Ile-Tyr-Gly-Glu-Phe-NH2's kinetic parameters in the context of inhibitor development?

A2: The research highlighted that Ac-Ile-Tyr-Gly-Glu-Phe-NH2 exhibits a Km of 368 µM and a Vmax of 1.02 µmol/min/mg for pp60c-src. [] These kinetic parameters are essential for inhibitor development because they provide a benchmark for comparing the binding affinity and phosphorylation rates of potential inhibitors. A successful inhibitor would ideally exhibit a lower Km (stronger binding) and/or a lower Vmax (slower phosphorylation rate) than the natural substrate, indicating effective competition for the enzyme's active site and inhibition of its activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)

![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)